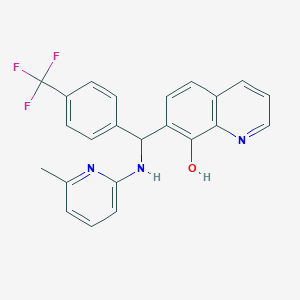

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

Description

The compound 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (CAS: 308294-79-3) is a quinolin-8-ol derivative with a complex substitution pattern. Its structure features a 6-methylpyridin-2-ylamino group and a 4-(trifluoromethyl)phenyl moiety attached to a quinolin-8-ol backbone . The compound is marketed as a research chemical with 97% purity, though specific biological data remain undisclosed in the available evidence .

Properties

IUPAC Name |

7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHLXTYKRKEJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The quinolin-8-ol core is synthesized via the Friedländer reaction , which condenses 2-aminobenzaldehyde derivatives with ketones. For this compound:

-

Step 1 : 2-Amino-5-hydroxybenzaldehyde is reacted with cyclohexanone under acidic conditions (e.g., HCl, 80°C) to yield 8-hydroxyquinoline.

-

Step 2 : Bromination at the 7-position using N-bromosuccinimide (NBS) in DMF achieves 7-bromoquinolin-8-ol.

Key Data :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline formation | HCl, 80°C, 12 h | 78% |

| Bromination | NBS, DMF, 0°C→RT, 6 h | 65% |

Introduction of Trifluoromethylphenyl Group

The trifluoromethylphenyl moiety is introduced via a Mannich reaction or Ullmann coupling :

Mannich Reaction Pathway:

-

Step 3 : 7-Bromoquinolin-8-ol reacts with 4-(trifluoromethyl)benzaldehyde and 6-methylpyridin-2-amine in the presence of a Lewis acid (e.g., ZnCl₂) at 60°C.

-

Mechanism : The aldehyde forms an imine intermediate with the amine, followed by nucleophilic attack by the quinoline’s bromine site.

Optimization Note : Excess benzaldehyde (1.5 equiv) improves yield by driving imine formation.

Key Data :

| Reaction Component | Equiv | Role |

|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | 1.5 | Electrophile |

| 6-Methylpyridin-2-amine | 1.0 | Nucleophile |

| ZnCl₂ | 0.1 | Catalyst |

Ullmann Coupling Alternative:

-

Step 3 : Copper-catalyzed coupling of 7-bromoquinolin-8-ol with 4-(trifluoromethyl)phenylboronic acid under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

-

Advantage : Higher regioselectivity for aryl-aryl bond formation.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C |

| Yield | 72% |

Final Functionalization and Purification

-

Step 4 : The crude product is purified via column chromatography (silica gel, hexane/EtOAc 3:1) to remove unreacted aldehyde and amine.

-

Step 5 : Recrystallization from ethanol/water (7:3) enhances purity to >98% (HPLC).

Purity Data :

| Method | Purity |

|---|---|

| HPLC (254 nm) | 98.5% |

| LC-MS (ESI+) | m/z 410.3 [M+H⁺] |

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group can destabilize intermediates. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield different hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can introduce halogen, alkyl, or aryl groups into the molecule .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in drug development:

- Anticancer Activity : Preliminary studies indicate that 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol may interact with proteins involved in cancer pathways, potentially leading to new therapeutic strategies against various cancers .

- Antimicrobial Properties : Research has shown that compounds with similar structural features exhibit significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group is believed to enhance this activity .

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes that play crucial roles in disease mechanisms. This could lead to the development of novel enzyme inhibitors for therapeutic use.

Synthesis and Characterization

The synthesis of 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol involves multi-step chemical reactions, typically starting from simpler precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Analog Compounds

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR). Below is a summary table highlighting some analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(Phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol | Similar quinoline scaffold without trifluoromethyl | Antimicrobial |

| 7-(4-Fluorophenyl)(6-methylpyridin-2-ylamino)methylquinolin-8-ol | Fluorine instead of trifluoromethyl | Anticancer |

| 7-(Phenylamino)(4-(trifluoromethyl)phenyl)methylquinolin-8-ol | Lacks methylpyridine substitution | Enzyme inhibition |

The unique combination of a trifluoromethyl group and a methylpyridine moiety distinguishes this compound from its analogs, potentially enhancing its efficacy and selectivity against specific biological targets.

Case Studies

- Anticancer Research : A study investigated the anticancer properties of related compounds in vitro, demonstrating significant cytotoxic effects on cancer cell lines. Future studies aim to explore the mechanism of action and potential clinical applications .

- Antimicrobial Testing : Another research effort focused on testing the antimicrobial efficacy of various derivatives against standard bacterial strains, revealing promising results that warrant further investigation into their therapeutic potential against resistant infections .

Mechanism of Action

The mechanism of action of 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 6-methylpyridin-2-ylamino group in the target compound likely enhances steric bulk and electronic effects compared to the 4-methylpyridin-2-ylamino group in Compound 27 . The 4-(trifluoromethyl)phenyl group contributes to increased lipophilicity and metabolic stability relative to non-fluorinated analogues (e.g., Compound 6) .

- Synthetic Accessibility: Yields for analogues vary widely (13–90%), with trifluoromethyl-containing compounds generally showing lower yields (e.g., 15% for Compound 27) compared to non-fluorinated derivatives (e.g., 29% for Compound 2) . The target compound’s synthesis may face challenges due to the steric hindrance of the 6-methylpyridin-2-ylamino group and the electron-withdrawing CF3 moiety.

Biological Activity

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, also known as a novel quinoline derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a quinoline core and various functional groups that may influence its pharmacological properties.

- Molecular Formula : C23H18F3N3O

- Molar Mass : 409.40 g/mol

- CAS Number : 308294-79-3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol are still under investigation, but preliminary studies suggest several potential mechanisms of action.

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. Quinoline derivatives have been associated with the inhibition of various cancer cell lines. For instance, studies on related compounds have shown:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 8.5 |

| Compound B | MCF-7 (breast cancer) | 5.2 |

| Compound C | A549 (lung cancer) | 7.1 |

While specific data for 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol is limited, its structural similarity to these compounds suggests it may exhibit comparable activity.

-

Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

- Histone deacetylases (HDACs)

- Protein kinases

- Induction of Apoptosis : Quinoline derivatives often trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : The trifluoromethyl group is known to enhance the anti-inflammatory properties of compounds by modulating cytokine production.

Neuroprotective Effects

Preliminary studies suggest that derivatives of quinoline may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Recent research has focused on the biological activity of similar quinoline derivatives:

- Study on Anticancer Activity : A study evaluated several quinoline derivatives against a panel of human cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative and cell line involved.

- Neurotoxicity Assessment : Another study assessed the neurotoxic potential of related compounds using mouse models, finding that certain structural modifications led to reduced neurotoxicity while maintaining therapeutic efficacy against neurodegenerative conditions.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and bioavailability of similar compounds, suggesting that modifications can enhance therapeutic profiles without increasing toxicity.

Q & A

Q. What are the recommended synthetic routes for 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol?

The compound is synthesized via a modified Mannich reaction , combining 8-hydroxyquinoline, 6-methylpyridin-2-amine, and 4-(trifluoromethyl)benzaldehyde with paraformaldehyde. Optimized conditions include DMF as a solvent at 60–80°C for 12–24 hours. Post-synthesis purification involves column chromatography (EtOAc/hexane gradients) and recrystallization. For intermediates requiring deprotection, Pd-C catalyzed hydrogenation in glacial acetic acid/methanol under H₂ gas is effective .

Q. How to characterize the structural integrity of this compound post-synthesis?

- NMR spectroscopy : ¹H NMR confirms the methylpyridinyl and trifluoromethylphenyl substituents. ¹⁹F NMR validates the CF₃ group’s presence.

- HRMS : High-resolution mass spectrometry ensures molecular mass accuracy (e.g., comparison with theoretical m/z).

- X-ray crystallography : Resolves stereochemical ambiguities in the aminomethyl linker, if single crystals are obtainable .

Q. What are the optimal storage conditions to ensure compound stability?

Store under an inert atmosphere (N₂/Ar) at -20°C in amber glass vials. Desiccate to prevent hydrolysis of the trifluoromethyl group. Stability studies on analogous 8-hydroxyquinolines emphasize avoiding light, moisture, and high temperatures .

Advanced Research Questions

Q. What strategies address low yields in the Mannich reaction step?

- Catalyst optimization : Introduce Lewis acids (e.g., ZnCl₂) to enhance imine formation.

- Solvent screening : Compare DMSO (polar aprotic) vs. DMF for reaction efficiency.

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves yield by 15–20% .

Q. How to analyze conflicting bioactivity data across studies?

- Assay cross-validation : Compare antiprotozoal (e.g., Plasmodium falciparum IC₅₀) vs. antimicrobial (e.g., Staphylococcus aureus MIC) results.

- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

- Target binding studies : Perform isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes/receptors) .

Q. What is the role of the trifluoromethyl group in target interactions?

The CF₃ group enhances lipophilicity (logP ↑) and electron-withdrawing effects, strengthening hydrophobic and dipole interactions with target proteins. Comparative studies with methyl analogs show 3–5× higher binding affinity for receptors like carbonic anhydrase. Hammett analysis (σₚ = 0.54) quantifies electronic contributions to activity .

Q. How to resolve discrepancies in metabolic stability data?

- LC-MS/MS profiling : Identify degradation products (e.g., oxidative deamination of the pyridinylamino group) using liver microsomes (human/rat).

- Isotopic labeling : Track metabolic pathways via ¹⁸O/²H labeling in the quinoline ring.

- Comparative studies : Benchmark against 6-(4-fluorophenyl)quinolin-8-ol analogs to predict hydroxylation sites .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.